molecular formula C8H5N3 B1266422 2,4-Dicyanoaniline CAS No. 19619-22-8

2,4-Dicyanoaniline

Cat. No.: B1266422
CAS No.: 19619-22-8
M. Wt: 143.15 g/mol
InChI Key: IPMNLGOBXWTQRV-UHFFFAOYSA-N
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Description

2,4-Dicyanoaniline is an organic compound with the molecular formula C₈H₅N₃ It is characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 2 and 4 positions, and an amino group (-NH₂) at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dicyanoaniline can be synthesized through several methods. One common approach involves the reaction between arylidenemalononitrile and excess malononitrile in the presence of sodium hydroxide in ethanol at room temperature. This method yields the aromatic product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure hydrogenation of 2,4-dichloronitrobenzene in the presence of palladium-carbon catalysts. This method is efficient and yields high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyanoaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkyl halides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the substituent used.

Scientific Research Applications

2,4-Dicyanoaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dicyanoaniline involves its interaction with various molecular targets. The cyano groups and the amino group allow it to participate in multiple chemical reactions, making it a versatile compound in organic synthesis. The exact pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

    2,6-Dicyanoaniline: Similar structure but with cyano groups at the 2 and 6 positions.

    2,4-Dichloroaniline: Contains chlorine atoms instead of cyano groups.

    2,4-Dinitroaniline: Contains nitro groups instead of cyano groups.

Uniqueness: 2,4-Dicyanoaniline is unique due to the presence of both cyano and amino groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4-aminobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNLGOBXWTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173291
Record name 2,4-Dicyanoaniline
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19619-22-8
Record name 4-Amino-1,3-benzenedicarbonitrile
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Record name 2,4-Dicyanoaniline
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Record name 2,4-Dicyanoaniline
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Record name 2,4-dicyanoaniline
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Record name 2,4-Dicyanoaniline
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Synthesis routes and methods

Procedure details

Using a literature procedure described in the following literature reference which is herein incorporated by reference in its entirety for all purposes as if fully set forth herein, a dry round bottom flask was charged with 2-amino-5-bromo benzonitrile (1 equivalent) and zinc cyanide (2 equivalents), and DMF was added: J. Med. Chem. 2000, 43, 4063. Nitrogen was bubbled through the solution for 5 minutes, and Pd[P(Ph)3]4 was added in one portion. The reaction mixture was stirred at 90° C. overnight. After cooling to room temperature, saturated NaHCO3 was added, and the mixture was extracted with EtOAc. The organic extracts were collected and dried (Na2SO4). Evaporation of the solvent under reduced pressure and purification by column chromatography on silicagel (2% methanol in methylene chloride) afforded the desired 4-aminobenzene-1,3-dicarbonitrile as a white solid. GC/MS m/z: 143 (M+, 100%), Rt 14.7 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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